molecular formula C19H21NO2S B1614314 2-Morpholinomethyl-4'-thiomethylbenzophenone CAS No. 898750-26-0

2-Morpholinomethyl-4'-thiomethylbenzophenone

Cat. No. B1614314
CAS RN: 898750-26-0
M. Wt: 327.4 g/mol
InChI Key: KWGCVURRHHYXGM-UHFFFAOYSA-N
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Description

2-Morpholinomethyl-4’-thiomethylbenzophenone is a chemical compound with the CAS Number: 898750-26-0 . It has a molecular weight of 327.45 and its molecular formula is C19H21NO2S . The IUPAC name for this compound is [4- (methylsulfanyl)phenyl] [2- (4-morpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 2-Morpholinomethyl-4’-thiomethylbenzophenone is 1S/C19H21NO2S/c1-23-17-8-6-15 (7-9-17)19 (21)18-5-3-2-4-16 (18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Analysis

2-Morpholinomethyl-4'-thiomethylbenzophenone and its derivatives have been extensively studied for their synthesis, structural analysis, and potential applications in various fields of chemistry and biology. These compounds exhibit unique intermolecular interactions and structural characteristics that have been analyzed through experimental and theoretical approaches. For instance, the study on the synthesis and characterization of biologically active 1,2,4-triazole derivatives incorporating morpholinomethyl groups highlights the significance of lp⋯π intermolecular interactions in determining the structural configurations of these compounds. The detailed analysis using Hirshfeld surfaces and ab initio quantum mechanical calculations provides insights into the energetics and nature of these interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (R. Shukla, T. Mohan, B. Vishalakshi, D. Chopra, 2014).

Antimicrobial Activities

Several studies have focused on the development and evaluation of morpholinomethyl derivatives for their antimicrobial properties. The synthesis of thiomorpholine derivatives and their subsequent testing against various microbial strains have shown promising results. These compounds, designed through a systematic approach involving nucleophilic substitution reactions and modifications to enhance microbial intracellular concentration, exhibit significant antimicrobial activity, underscoring their potential as novel bioactive molecules for therapeutic applications (D. Kardile, N. Kalyane, 2010).

Applications in Material Science

The unique chemical properties of 2-Morpholinomethyl-4'-thiomethylbenzophenone derivatives also find applications in material science, particularly in the development of corrosion inhibitors and polymer blends for electrochemical applications. For example, the study on the inhibitive action of synthesized benzimidazole derivatives, including morpholinomethyl groups, against corrosion of N80 steel in hydrochloric acid solution, demonstrates the potential of these compounds in protecting metal surfaces from corrosive environments. This research utilizes various analytical techniques to understand the mechanism of action and the effectiveness of these inhibitors, which could lead to advancements in corrosion protection technologies (M. Yadav, Sumit Kumar, Taniya Purkait, L. Olasunkanmi, I. Bahadur, E. Ebenso, 2016).

Furthermore, the development of novel morpholinium-functionalized anion-exchange blend membranes showcases the applicability of morpholinomethyl derivatives in enhancing the chemical stability and ion-exchange capacities of membranes for alkaline fuel cells. This research highlights the importance of the structural and physicochemical properties of these compounds in improving the performance and durability of polymer electrolytes in electrochemical devices (C. Morandi, R. Peach, H. Krieg, J. Kerres, 2015).

properties

IUPAC Name

(4-methylsulfanylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-23-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCVURRHHYXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643533
Record name [4-(Methylsulfanyl)phenyl]{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinomethyl-4'-thiomethylbenzophenone

CAS RN

898750-26-0
Record name [4-(Methylsulfanyl)phenyl]{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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